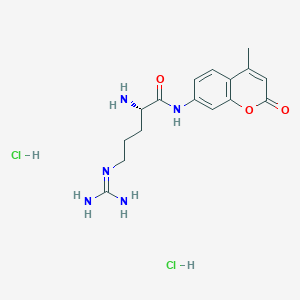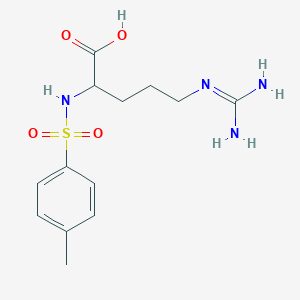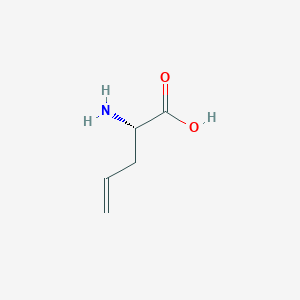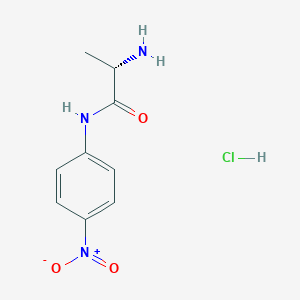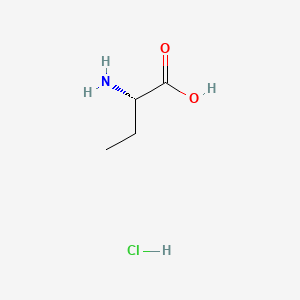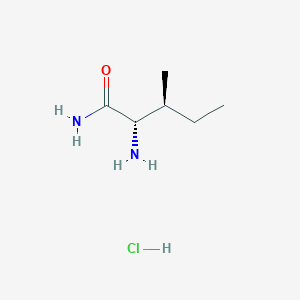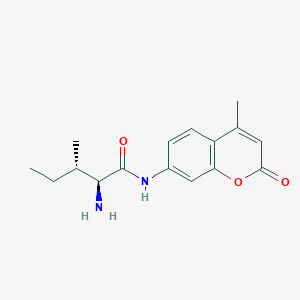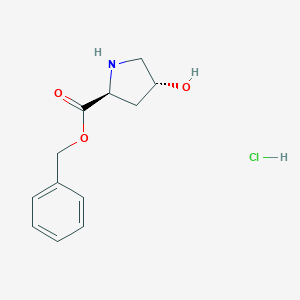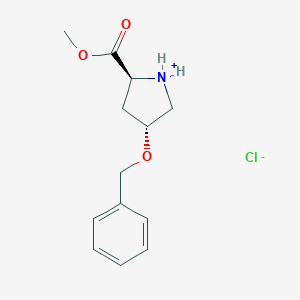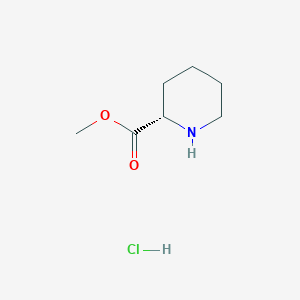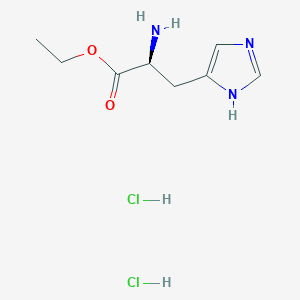
h-d-Tyr-otbu
Vue d'ensemble
Description
tert-Butyl D-tyrosinate: , commonly referred to as H-D-Tyr-OtBu , is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of tyrosine. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl D-tyrosinate typically involves the esterification of D-tyrosine with tert-butyl alcohol in the presence of an acid catalyst. One common method involves dissolving D-tyrosine in a suitable solvent, such as dichloromethane, and adding tert-butyl alcohol along with a catalytic amount of an acid, such as hydrochloric acid. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-butyl D-tyrosinate may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl D-tyrosinate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Applications De Recherche Scientifique
tert-Butyl D-tyrosinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: tert-Butyl D-tyrosinate is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl D-tyrosinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that recognize tyrosine residues, leading to the formation of modified proteins or peptides. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active tyrosine moiety. This process can influence cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
tert-Butyl D-tyrosinate can be compared with other tyrosine derivatives, such as:
N-acetyl-L-tyrosine: This compound has an acetyl group instead of a tert-butyl ester, which affects its solubility and reactivity.
L-tyrosine methyl ester: Similar to tert-butyl D-tyrosinate, but with a methyl ester group, leading to different chemical properties.
L-tyrosine ethyl ester: Another ester derivative with distinct solubility and stability characteristics
The uniqueness of tert-butyl D-tyrosinate lies in its enhanced stability and solubility due to the presence of the tert-butyl ester group, making it particularly useful in various chemical and biological applications .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHFXIWRPMGSA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



